1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, in a study, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with the properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Chemical Synthesis and Reactivity
Research has demonstrated the synthesis and application of compounds related to 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione in the development of biologically active molecules. For example, air-stable azomethine ylides, which share structural features with the compound , have been efficiently prepared via catalytic reactions, leading to the formation of 1,4-diazepine compounds with potential biological activity (Lee et al., 2014). This highlights the compound's relevance in synthesizing new chemical entities that could have significant pharmaceutical applications.
Catalysis and Material Science
Studies have also focused on the use of related sulfonic acid functionalized compounds as catalysts in chemical synthesis, suggesting that derivatives of the compound of interest could have applications in catalysis and material science. For instance, novel ionic liquids with sulfonic acid functionality have been used as efficient catalysts for the synthesis of complex organic molecules, indicating the potential utility of similar structures in facilitating various chemical reactions (Moosavi-Zare et al., 2013).
Novel Synthetic Routes and Heterocyclic Chemistry
The exploration of novel synthetic routes and the creation of heterocyclic compounds is another area of interest. Research into the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of amino keto sulfones shows the compound's potential role in developing new methods for generating heterocyclic structures, which are crucial in drug discovery and development (Benetti et al., 2002).
Future Directions
The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules can be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Properties
IUPAC Name |
1-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c23-18-9-10-19(24)22(18)16-5-7-17(8-6-16)27(25,26)21-12-2-11-20(13-14-21)15-3-1-4-15/h5-8,15H,1-4,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCGZUCCALVSGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.